molecular formula C19H24N2OS B7176489 N-(1-benzylpiperidin-4-yl)-N-methyl-2-thiophen-3-ylacetamide

N-(1-benzylpiperidin-4-yl)-N-methyl-2-thiophen-3-ylacetamide

Cat. No.: B7176489
M. Wt: 328.5 g/mol
InChI Key: WQWZBCPHDVVQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-methyl-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-20(19(22)13-17-9-12-23-15-17)18-7-10-21(11-8-18)14-16-5-3-2-4-6-16/h2-6,9,12,15,18H,7-8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWZBCPHDVVQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-N-methyl-2-thiophen-3-ylacetamide typically involves the reaction of 1-benzylpiperidin-4-ylamine with 2-thiophen-3-ylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to ensure the efficient and cost-effective production of the compound. The reaction conditions would be optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-N-methyl-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-N-methyl-2-thiophen-3-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methyl-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitters. The compound may interact with receptors such as dopamine and serotonin receptors, influencing their signaling pathways and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-furamide
  • N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
  • 4-(4-Benzylpiperazin-1-yl)cyclohexan-1-one hydrochloride

Uniqueness

N-(1-benzylpiperidin-4-yl)-N-methyl-2-thiophen-3-ylacetamide is unique due to its specific structural features, such as the presence of the thiophene ring, which may confer distinct pharmacological properties compared to other similar compounds. Its ability to interact with multiple neurotransmitter systems also sets it apart from other compounds in the same class .

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